molecular formula C15H17BrN2O4S B2430044 3-amino-N-(3-bromo-4-ethoxyphenyl)-4-methoxybenzene-1-sulfonamide CAS No. 380442-20-6

3-amino-N-(3-bromo-4-ethoxyphenyl)-4-methoxybenzene-1-sulfonamide

Cat. No.: B2430044
CAS No.: 380442-20-6
M. Wt: 401.28
InChI Key: SMHXXZNWOSBTPP-UHFFFAOYSA-N
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Description

3-amino-N-(3-bromo-4-ethoxyphenyl)-4-methoxybenzene-1-sulfonamide is an organic compound with a complex structure that includes amino, bromo, ethoxy, methoxy, and sulfonamide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-N-(3-bromo-4-ethoxyphenyl)-4-methoxybenzene-1-sulfonamide typically involves multi-step organic reactions. One common synthetic route includes:

    Nitration and Reduction: The starting material, 4-methoxybenzenesulfonamide, undergoes nitration to introduce a nitro group. This is followed by reduction to convert the nitro group to an amino group.

    Bromination: The intermediate product is then brominated to introduce the bromo group at the desired position.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate each step of the synthesis. The process is typically carried out in large reactors with continuous monitoring to ensure consistency and quality.

Chemical Reactions Analysis

Types of Reactions

3-amino-N-(3-bromo-4-ethoxyphenyl)-4-methoxybenzene-1-sulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: The amino and bromo groups can participate in nucleophilic and electrophilic substitution reactions, respectively.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering its functional groups.

    Coupling Reactions: The sulfonamide group can engage in coupling reactions, forming new bonds with other aromatic compounds.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or halogenating agents can be used.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various derivatives with different functional groups replacing the amino or bromo groups.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.

Biology

In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or as probes for studying biological pathways.

Medicine

In medicinal chemistry, 3-amino-N-(3-bromo-4-ethoxyphenyl)-4-methoxybenzene-1-sulfonamide and its derivatives are investigated for their potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which 3-amino-N-(3-bromo-4-ethoxyphenyl)-4-methoxybenzene-1-sulfonamide exerts its effects depends on its application. In medicinal chemistry, it may interact with specific molecular targets, such as enzymes or receptors, to modulate their activity. The sulfonamide group, in particular, is known to inhibit certain enzymes by mimicking the structure of their natural substrates.

Comparison with Similar Compounds

Similar Compounds

  • 3-amino-N-(3-bromo-4-ethoxyphenyl)-4-chlorobenzenesulfonamide
  • 3-amino-N-(3-bromo-4-ethoxyphenyl)-4-hydroxybenzenesulfonamide

Uniqueness

Compared to similar compounds, 3-amino-N-(3-bromo-4-ethoxyphenyl)-4-methoxybenzene-1-sulfonamide is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The combination of functional groups in this compound provides a distinct set of properties that can be exploited in various applications.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics

Properties

IUPAC Name

3-amino-N-(3-bromo-4-ethoxyphenyl)-4-methoxybenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17BrN2O4S/c1-3-22-14-6-4-10(8-12(14)16)18-23(19,20)11-5-7-15(21-2)13(17)9-11/h4-9,18H,3,17H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMHXXZNWOSBTPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)NS(=O)(=O)C2=CC(=C(C=C2)OC)N)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17BrN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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